Cinnamyl isobutyrate is a naturally occurring flavor compound found in cinnamon. [] It belongs to the class of organic compounds known as esters, characterized by a carboxyl group where the hydrogen is replaced by an alkyl group. In scientific research, Cinnamyl isobutyrate has garnered interest due to its potential anti-obesity and glucose-regulating properties.
Cinnamyl isobutyrate is primarily sourced from cinnamon, where it occurs naturally in the essential oil extracted from cinnamon bark. The compound is classified under esters in organic chemistry, characterized by the functional group -COO- that forms when an alcohol reacts with a carboxylic acid. It has been recognized for its flavoring properties and is categorized as "Generally Recognized As Safe" (GRAS) by the Flavor Extract Manufacturers Association, which allows its use in food products within regulated limits .
The synthesis of cinnamyl isobutyrate typically involves the esterification reaction between cinnamyl alcohol and isobutyric acid. Various methods can be employed for this synthesis:
Cinnamyl isobutyrate has a molecular formula of and a molecular weight of approximately 208.26 g/mol. The structure consists of a cinnamyl group (derived from cinnamaldehyde) attached to an isobutyric acid moiety.
The structural representation can be depicted as follows:
Cinnamyl isobutyrate can participate in various chemical reactions:
The mechanism of action of cinnamyl isobutyrate primarily relates to its sensory properties in food applications:
Cinnamyl isobutyrate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in flavors and fragrances.
Cinnamyl isobutyrate finds extensive use across several fields:
Cinnamyl isobutyrate (Chemical Abstracts Service Registry Number 103-59-3) is an organic ester with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 grams per mole. The compound features a phenyl group bonded to an allylic alcohol derivative that is esterified with isobutyric acid (2-methylpropanoic acid), resulting in the systematic name 3-phenylprop-2-en-1-yl 2-methylpropanoate. Its structural configuration consists of a conjugated system where the cinnamyl moiety's unsaturated bond adopts a stable trans (E) geometry, contributing to its characteristic aromatic properties. The ester linkage between the cinnamyl alcohol and isobutyrate components governs both its chemical reactivity and physical behavior [2] [3].
Spectroscopic characterization reveals distinctive analytical fingerprints: Infrared spectroscopy identifies carbonyl stretching vibrations at approximately 1,730 centimeters⁻¹ (ester functionality), while nuclear magnetic resonance spectra display characteristic olefinic proton signals near δ 7.60 parts per million (doublet) and δ 6.53 parts per million (doublet), confirming the trans-configured double bond. Carbon-13 nuclear magnetic resonance further shows a carbonyl carbon resonance at δ 166.0 parts per million and olefinic carbon signals between δ 120–145 parts per million [3] [7].
Table 1: Physicochemical Properties of Cinnamyl Isobutyrate
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 254–297°C | Lit. |
Density | 1.008–1.010 g/mL | 25°C |
Refractive Index | 1.523–1.528 | 20°C |
Flash Point | >110°C | Closed cup |
LogP (Partition Coefficient) | 3.50 | Octanol-water |
Solubility in Water | Insoluble | 20°C |
The compound exhibits negligible water solubility due to its hydrophobic hydrocarbon skeleton but demonstrates high miscibility with non-polar solvents (hexane, chloroform) and moderate miscibility with alcohols. This solubility profile stems from its non-polar molecular surface area and inability to form hydrogen bonds as an acceptor beyond weak van der Waals interactions. Density values (~1.01 grams per milliliter) and refractive indices (1.523–1.528) align with typical aromatic esters, while the elevated boiling point reflects molecular mass and intermolecular forces [2] [3] [4].
Cinnamyl isobutyrate was first identified as a natural product in the late 19th century during chemical investigations of cinnamon bark essential oils (Cinnamomum zeylanicum). Early isolation techniques employed steam distillation followed by fractional crystallization to separate the ester from complex botanical matrices. Historical records indicate its presence in balsam of Peru (Myroxylon balsamum) and storax (Liquidambar orientalis), resinous exudates prized in traditional perfumery. The compound’s occurrence in these sources correlates organoleptically with warm, spicy-sweet aromatic notes characteristic of cinnamon-derived products [2] [5].
Table 2: Natural Occurrence and Isolation Methods
Natural Source | Approximate Concentration | Primary Extraction Method |
---|---|---|
Cinnamomum zeylanicum | 0.2–1.8% of essential oil | Steam distillation |
Myroxylon balsamum | Trace–0.5% | Solvent extraction (ethanol) |
Liquidambar orientalis | 0.1–0.7% | Hydrodistillation |
The compound’s structural elucidation paralleled advances in ester chemistry. Initial chemical synthesis was achieved through Fischer esterification, reacting cinnamyl alcohol with isobutyric acid under acidic conditions. This method remains industrially relevant due to its cost efficiency, though enzymatic biocatalysis has emerged as a stereoselective alternative. Archival flavor industry documentation notes its inclusion in the Flavor and Extract Manufacturers Association inventory (FEMA 2297) in the mid-20th century, cementing its status as a permitted synthetic flavorant. JECFA (Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives) designation 653 further validated its food-grade application [3] [4] [5].
Cinnamyl isobutyrate holds substantial commercial importance across multiple sectors. In the fragrance industry, it serves as a middle-to-base note imparting sweet, balsamic, fruity nuances reminiscent of apple, banana, and tropical fruits. Its stability in cosmetic matrices and compatibility with diverse scent accords underpins formulations of fine perfumes, soaps, and lotions. Regulatory compliance (Food and Drug Administration 21 Code of Federal Regulations 172.515) permits its use as a synthetic flavoring agent in food products, particularly baked goods and confectionery, at concentrations typically near 8 parts per million [2] [3] [5].
Table 3: Industrial Applications and Research Focus Areas
Sector | Primary Function | Research Focus |
---|---|---|
Flavor & Fragrance | Sensory modifier | Odor threshold optimization |
Food Technology | Flavor enhancer | Synergy with sweeteners |
Materials Science | Plasticizer/Stabilizer | Polymer compatibility |
Analytical Chemistry | Reference standard | Quantification methods (Gas Chromatography-Mass Spectrometry) |
Pharmaceutical Research | Bioactive precursor | Antimicrobial/antioxidant derivatives |
Academic research explores multifaceted applications beyond sensory science. Studies investigate its role as an analytical standard in Gas Chromatography-Mass Spectrometry quantification of flavor compounds in complex matrices like hookah tobacco and plant extracts. Materials science examines its plasticizing potential in cellulose-based polymers, leveraging its low volatility and ester flexibility. Emerging pharmacological interest focuses on its utility as a synthetic intermediate for cinnamamide derivatives with demonstrated bioactivity. Although not directly therapeutic, its molecular scaffold informs drug design—particularly analogues exhibiting antimicrobial effects against Candida albicans and Staphylococcus aureus via membrane disruption (ergosterol binding) and enzyme inhibition (FabH enoyl-acyl carrier protein reductase). Additionally, research into its antioxidant behavior in lipid-containing systems suggests preservation capabilities relevant to food technology [3] [4] [6].
Industrial production employs continuous-flow reactors for esterification, yielding high-purity (>97%) material meeting Food Chemicals Codex specifications. Kosher-certified synthesis routes cater to specialized markets, reflecting stringent manufacturing controls. Current academic-industrial collaborations aim to optimize sustainable production, including biocatalytic methods using immobilized lipases in solvent-free systems [3] [4].
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